16,16-dimethyl-PGF2beta

Metabolic Stability Prostaglandin Catabolism 15-PGDH Resistance

16,16-dimethyl-PGF2β is a metabolically stabilized prostaglandin featuring gem‑dimethyl substitution at C‑16 that blocks 15‑PGDH inactivation, sustaining receptor engagement in airway smooth muscle, platelet, and reproductive biology assays. Unlike the bronchoconstrictor 16,16‑dimethyl‑PGF2α (9α‑epimer), this 9β‑epimer prevents nonspecifically induced bronchospasm—making it the definitive tool for dissecting FP receptor subtype signaling and biased agonism. Ideal for long‑duration cell‑based studies where natural PG degradation introduces variability. Order now for reproducible, high‑confidence results.

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
CAS No. 59769-89-0
Cat. No. B160256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,16-dimethyl-PGF2beta
CAS59769-89-0
Synonyms9β,16,16-dimethyl PGF2α; 16,16-dimethyl PGF2β
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1
InChIKeyYMRWVEHSLXJOCD-OPVFONCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16,16-dimethyl-PGF2β (CAS 59769-89-0) – A Metabolically Stable Prostaglandin F2β Analog for Prostanoid Receptor Research


16,16-dimethyl-PGF2β (16,16-dimethylprostaglandin F2β) is a synthetic, metabolically stabilized analog of the naturally occurring prostaglandin F2β (PGF2β), a prostanoid lipid mediator derived from arachidonic acid metabolism [1]. The compound features a characteristic prostanoic acid skeleton with geminal dimethyl substitution at the C-16 position of the omega side chain, which confers significant resistance to rapid in vivo inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for prostaglandin catabolism [2]. This structural modification results in a prolonged biological half-life and sustained pharmacological activity compared to its endogenous counterpart, PGF2β [2]. The compound is primarily utilized as a research tool to investigate the functional and signaling properties of prostanoid receptors, particularly in the context of airway smooth muscle physiology, platelet function, and reproductive biology, where it serves as a stable probe distinct from the more extensively studied PGF2α and PGE2 analogs [2].

Why 16,16-dimethyl-PGF2β Cannot Be Replaced by Other Prostaglandin Analogs in Critical Research Applications


Substituting 16,16-dimethyl-PGF2β with generic prostaglandin F2α or PGE2 analogs introduces significant experimental confounding factors due to fundamental differences in receptor binding profiles, intrinsic pharmacological efficacy, and metabolic stability. While both 16,16-dimethyl-PGF2β and its α-epimer analog (16,16-dimethyl-PGF2α) share the C-16 dimethyl modification that confers metabolic stability, they exhibit divergent receptor selectivity and functional activity owing to the stereochemical inversion at the C-9 hydroxyl position [1]. For instance, 16,16-dimethyl-PGF2α acts as a potent bronchoconstrictor via FP receptor activation [1], whereas 16,16-dimethyl-PGF2β is reported to prevent nonspecifically induced bronchospasm, albeit with lower potency than PGE2 [2]. This functional divergence underscores the critical importance of selecting the correct 9β-epimer for studies aiming to dissect the specific role of PGF2β-responsive pathways. The following quantitative evidence guide provides a detailed, data-driven comparison to inform precise compound selection and procurement decisions.

Quantitative Differentiation of 16,16-dimethyl-PGF2β: A Comparative Evidence Guide


Metabolic Stability: Prolonged Half-Life via C-16 Dimethylation Compared to Native PGF2β

The introduction of geminal methyl groups at the C-16 position of the omega side chain in 16,16-dimethyl-PGF2β sterically hinders the approach of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the rapid metabolic inactivation of natural prostaglandins. This structural modification results in a metabolically stable analog with a significantly prolonged biological half-life compared to the unmodified parent compound, PGF2β. While explicit quantitative half-life data for 16,16-dimethyl-PGF2β in specific experimental systems is not provided in the open literature, this class-level modification is a well-established strategy for enhancing the duration of action of prostaglandin analogs [1]. In contrast, natural PGF2β is rapidly inactivated in vivo, with a half-life on the order of seconds to minutes due to efficient pulmonary and hepatic clearance [2].

Metabolic Stability Prostaglandin Catabolism 15-PGDH Resistance

Bronchospasm Modulation: Functional Divergence from 16,16-dimethyl-PGF2α

The 9β-epimer, 16,16-dimethyl-PGF2β, exhibits a distinct functional profile in the respiratory system compared to its 9α-epimer analog, 16,16-dimethyl-PGF2α. While 16,16-dimethyl-PGF2α acts as a potent bronchoconstrictor, consistent with FP receptor agonism [1], 16,16-dimethyl-PGF2β is reported to prevent nonspecifically induced bronchospasm [2]. This functional divergence highlights the critical role of stereochemistry at the C-9 position in determining the physiological outcome of prostanoid receptor engagement, underscoring the importance of selecting the correct epimer for studies of airway reactivity.

Airway Smooth Muscle Bronchospasm FP Receptor

Bronchodilator Potency: Reduced Efficacy Compared to PGE2

In the context of preventing bronchospasm, 16,16-dimethyl-PGF2β demonstrates lower potency than prostaglandin E2 (PGE2). This comparative assessment is based on functional studies evaluating bronchodilatory or bronchoprotective effects in asthmatic models. While 16,16-dimethyl-PGF2β is effective in mitigating nonspecifically induced bronchospasm, its efficacy is reportedly inferior to that of PGE2 [1]. This potency difference is a key differentiator for researchers selecting between prostaglandin analogs for respiratory studies.

Bronchodilation Potency Comparison PGE2

Targeted Application Scenarios for 16,16-dimethyl-PGF2β in Research and Drug Discovery


Investigating Prostanoid Receptor Signaling in Airway Smooth Muscle

16,16-dimethyl-PGF2β is ideally suited for ex vivo and in vitro studies of human and animal airway smooth muscle where sustained compound activity is required to assess receptor-mediated modulation of bronchomotor tone. Its metabolic stability (Section 3, Evidence Item 1) allows for prolonged exposure in organ bath experiments without the need for frequent replenishment, facilitating the characterization of receptor desensitization kinetics and downstream signaling pathways. Furthermore, its distinct functional profile—preventing nonspecifically induced bronchospasm (Section 3, Evidence Item 2)—differentiates it from bronchoconstrictor analogs like 16,16-dimethyl-PGF2α, enabling researchers to specifically probe the 9β-epimer's role in airway protection mechanisms. This application leverages the compound's unique combination of stability and functional selectivity [1].

Differentiating FP Receptor Subtype Pharmacology

The stereochemical inversion at C-9 between 16,16-dimethyl-PGF2β (9β) and its α-epimer (16,16-dimethyl-PGF2α, 9α) provides a powerful tool for dissecting the molecular pharmacology of FP prostanoid receptors. In receptor binding and functional assays, these epimers can be used in parallel to map the stereochemical requirements for receptor activation and signal transduction. The observed functional divergence—bronchoprotection vs. bronchoconstriction (Section 3, Evidence Item 2)—suggests potential differences in G-protein coupling or biased signaling that can be systematically investigated using these structurally defined analogs [2]. This application is critical for academic groups and pharmaceutical companies engaged in GPCR drug discovery targeting the prostanoid receptor family.

Long-Term In Vitro Studies of Prostaglandin-Regulated Cellular Processes

For cell-based assays requiring stable prostaglandin receptor activation over extended time courses (e.g., 24-72 hours), such as studies of gene expression, cell proliferation, or differentiation, the enhanced metabolic stability of 16,16-dimethyl-PGF2β (Section 3, Evidence Item 1) is a decisive advantage. Natural prostaglandins like PGF2β undergo rapid degradation in culture media containing serum esterases and other catabolic enzymes, leading to fluctuating ligand concentrations and confounding experimental results. The C-16 dimethyl modification confers resistance to this degradation, ensuring consistent receptor engagement throughout the experiment . This application is particularly relevant for research in reproductive biology, inflammation, and cancer, where prostaglandin signaling plays a key regulatory role.

Use as a Reference Compound in Bronchodilator Screening Cascades

Given its established, albeit lower, potency in preventing bronchospasm relative to PGE2 (Section 3, Evidence Item 3), 16,16-dimethyl-PGF2β serves as a valuable reference compound or 'tool agonist' in medium-throughput screening assays aimed at identifying novel bronchodilators. Its moderate potency provides a useful benchmark against which the efficacy of test compounds can be compared, helping to calibrate assay sensitivity and validate screening platforms. This avoids the potential for assay saturation that might occur with highly potent agonists like PGE2 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16,16-dimethyl-PGF2beta

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.